Product packaging for JWH 369(Cat. No.:CAS No. 914458-27-8)

JWH 369

Cat. No.: B117963
CAS No.: 914458-27-8
M. Wt: 401.9 g/mol
InChI Key: SUELCWQJMQQCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 369 is a synthetic cannabinoid from the naphthoylpyrrole family, first synthesized by John W. Huffman. It acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with binding affinity (Ki) values of 7.9 ± 0.4 nM at CB1 and 5.2 ± 0.3 nM at CB2, demonstrating slight selectivity for the CB2 receptor . The compound's high affinity for CB1 and CB2 receptors makes it a valuable pharmacological tool for studying the endocannabinoid system (ECS) . Research into CB2 receptor agonists like JWH-133, which shares a similar structural class, has shown promise in promoting bone fracture repair and enhancing spinal fusion in preclinical models, suggesting a role for CB2 signaling in skeletal metabolism . Furthermore, targeting the CB2 receptor is a key strategy in neuroinflammation research , as CB2 activation is associated with neuroprotective and anti-inflammatory effects, distinct from the psychoactive effects mediated by CB1 . This compound is supplied for research purposes only and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should be aware of and comply with all local, state, and federal regulations regarding the handling and use of synthetic cannabinoids, as this compound is a controlled substance in several countries, including Canada and the United Kingdom .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24ClNO B117963 JWH 369 CAS No. 914458-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUELCWQJMQQCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016889
Record name [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-27-8
Record name [5-(2-Chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914458-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-369
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-369
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM4LL393Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Detailed Research Findings

The initial characterization of JWH-369 by the Huffman research group provided key data on its interaction with cannabinoid receptors. These findings were published in the journal Bioorganic & Medicinal Chemistry Letters in 2006. nih.gov

The primary research finding was the determination of the binding affinities of JWH-369 for the human CB1 and CB2 receptors. Binding affinity is typically expressed as the Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

For JWH-369, the reported binding affinities were:

CB1 Receptor Ki: 7.9 ± 0.4 nM

CB2 Receptor Ki: 5.2 ± 0.3 nM

These values indicate that JWH-369 is a high-affinity ligand for both cannabinoid receptors, with a slight selectivity for the CB2 receptor.

Binding Affinities of JWH-369 and Selected Analogs for CB1 and CB2 Receptors
Compound2-Aryl SubstituentCB1 Ki (nM)CB2 Ki (nM)
JWH-3692-Chlorophenyl7.95.2
Analog 1Phenyl14.88.3
Analog 22-Fluorophenyl10.26.1
Analog 32-Methylphenyl12.57.8
Analog 43-Chlorophenyl25.610.4
Analog 54-Chlorophenyl33.112.7

The data from these early investigations demonstrated that substitutions on the 2-aryl ring of the naphthoylpyrrole scaffold significantly influenced the binding affinity for both CB1 and CB2 receptors. Specifically, the position of the substituent on the phenyl ring was found to be a critical determinant of potency.

Receptor Pharmacology and Ligand Receptor Interactions of Jwh 369

Cannabinoid Receptor Agonism Profile: CB1 and CB2 Receptor Affinities of JWH-369

JWH-369 acts as a potent agonist at both the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors. Research indicates that JWH-369 exhibits high binding affinities for both receptor subtypes. Specifically, its equilibrium dissociation constant (Kᵢ) for the CB1 receptor has been determined to be 7.9 ± 0.4 nM. For the CB2 receptor, JWH-369 demonstrates a slightly higher affinity with a Kᵢ value of 5.2 ± 0.3 nM. wikipedia.orgcaymanchem.com This indicates that JWH-369 possesses a marginal selectivity for the CB2 receptor over the CB1 receptor. wikipedia.org

The binding affinities of JWH-369 are summarized in the table below:

ReceptorKᵢ (nM) ± SEMReference
CB17.9 ± 0.4 wikipedia.orgcaymanchem.com
CB25.2 ± 0.3 wikipedia.orgcaymanchem.com

Mechanistic Insights into Ligand Binding and Cannabinoid Receptor Activation

JWH-369 was initially synthesized in 2006 by John W. Huffman and his research team with the objective of exploring the intricacies of ligand binding to the CB1 receptor. wikipedia.org Cannabinoid receptors, including both CB1 and CB2, are integral components of the seven-transmembrane G protein-coupled receptor (GPCR) superfamily. nih.govrsc.org These receptors play crucial roles in modulating various physiological processes. The CB1 receptor is predominantly expressed in the mammalian central nervous system (CNS), where it is one of the most abundant GPCRs. nih.gov Its activation typically leads to a reduction in cellular excitability and a decrease in neurotransmitter release probability, thereby modulating neuronal communication. biomolther.org In contrast, the CB2 receptor is primarily found in peripheral tissues, such as the liver, lung, and kidney, and is closely associated with the immune and hematopoietic systems. nih.gov

Agonist binding to cannabinoid receptors, such as that of JWH-369, initiates a cascade of intracellular signaling events, primarily through G protein coupling. acs.org While specific mechanistic studies detailing JWH-369's precise binding mode or conformational changes induced upon activation are not extensively detailed in the provided literature, the general mechanism for cannabinoid agonists involves the activation of Gᵢ/₀ proteins. Prolonged activation of CB1 receptors can lead to receptor desensitization and internalization, a common regulatory mechanism for GPCRs. biomolther.org Structural studies, including antagonist- and agonist-bound crystal structures of CB1 and CB2, have provided valuable insights into the mechanisms of action for these receptors. rsc.org

Comparative Receptor Efficacy and Potency of JWH-369 with Established Cannabinoids

JWH-369 is characterized as a potent agonist, indicating its ability to elicit a significant biological response upon receptor binding. wikipedia.orgcaymanchem.com Its high affinity for both CB1 and CB2 receptors, with Kᵢ values in the low nanomolar range, positions it as a highly potent cannabinoid ligand. wikipedia.orgcaymanchem.com

For comparative purposes, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa, serves as a benchmark. Δ⁹-THC is generally considered a partial agonist with relatively lower efficacy at cannabinoid receptors. nih.govfrontiersin.org Its reported CB1 Kᵢ values range from 15.29 nM to 67.00 nM, depending on the experimental conditions and source. nih.gov In comparison, JWH-369's CB1 Kᵢ of 7.9 nM suggests a higher binding affinity than Δ⁹-THC.

Another well-characterized synthetic cannabinoid, JWH-018, often exhibits a high binding affinity for the CB1 receptor, typically around 9 nM. biomolther.org JWH-018 is known to function as a full agonist at the CB1 receptor. nih.govfrontiersin.org JWH-369's CB1 affinity (7.9 nM) is comparable to or slightly higher than that of JWH-018. While specific efficacy (EC₅₀) data for JWH-369 were not explicitly provided in the search results to allow for a direct quantitative comparison of its maximal response, its classification as a "potent agonist" implies a robust functional activation of the receptors.

The table below provides a comparative overview of the binding affinities and general agonism profiles of JWH-369 and other established cannabinoids:

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Agonism Profile (CB1)Reference
JWH-3697.9 ± 0.45.2 ± 0.3Potent Agonist wikipedia.orgcaymanchem.com
Δ⁹-THC15.29 / 67.00N/APartial Agonist nih.govfrontiersin.org
JWH-018~9N/AFull Agonist nih.govbiomolther.orgfrontiersin.org
CP 55,940N/AN/AFull Agonist nih.govrsc.orgacs.orgfrontiersin.orgunimi.itnih.gov

Structure Activity Relationship Sar Investigations Pertaining to Jwh 369 and Analogues

Elucidation of Pharmacophore Requirements for Cannabinoid Receptor Binding in Naphthoylpyrroles

The naphthoylpyrrole class of synthetic cannabinoids, to which JWH-369 belongs, shares a core structural motif essential for cannabinoid receptor binding. Generally, synthetic cannabinoids exhibit a common four-part structural scaffold: a "head" group, a "linker," a "core" structure, and a "tail" (N-alkyl chain). nih.gov For naphthoylpyrroles, the core consists of a pyrrole (B145914) ring, linked to a naphthoyl group, and an N-alkyl chain. wikipedia.orgcaymanchem.com

Key pharmacophore requirements for cannabinoid receptor binding in this class often involve:

Aromatic Ring System (Naphthoyl Group): The naphthoyl moiety is critical for interacting with the hydrophobic pockets within the cannabinoid receptors. wikipedia.orgcaymanchem.com

Pyrrole Core: The central pyrrole ring acts as a scaffold connecting the various substituents. wikipedia.orgcaymanchem.com

N-Alkyl Chain: The length and branching of the N-alkyl chain attached to the pyrrole nitrogen significantly influence binding affinity and selectivity. unodc.org

Substituents on the Pyrrole and Naphthoyl Rings: The presence and nature of substituents on these rings, such as halogen atoms or alkyl groups, can modulate receptor interactions. wikipedia.orgcaymanchem.comunodc.org

JWH-369, specifically, features a 2-chlorophenyl group at the 5-position of the pyrrole ring and a pentyl chain at the N-1 position. wikipedia.orgcaymanchem.com Its potent agonism at both CB1 (K_i = 7.9 ± 0.4 nM) and CB2 (K_i = 5.2 ± 0.3 nM) receptors highlights the effectiveness of this specific arrangement for cannabinoid receptor binding. wikipedia.orgcaymanchem.com

Influence of Structural Modifications on JWH-369's Cannabinoid Receptor Affinity and Selectivity

Structural modifications to synthetic cannabinoids, including JWH-369 and its analogues, have been extensively studied to understand their impact on receptor affinity and selectivity. wikipedia.org

Modifications to the core pyrrole ring and its peripheral substituents can significantly alter receptor binding. For instance, the presence of a 2-chlorophenyl group at the 5-position of the pyrrole ring in JWH-369 contributes to its high affinity. wikipedia.orgcaymanchem.com Analogues with different aryl groups or different substitution patterns on the aryl ring would likely exhibit varied binding profiles. service.gov.uk

The N-alkyl chain (the "tail" group) is another crucial site for modification. Changes in the length of this alkyl chain can impact both CB1 and CB2 receptor affinity. For example, in naphthoylpyrroles, a pentyl chain (as in JWH-369) often confers high affinity. service.gov.uk Studies on other JWH compounds, such as JWH-018 (a naphthoylindole with a pentyl chain), have shown that the N-alkyl chain plays a significant role in determining receptor interactions. oup.comwikipedia.orgnih.govunife.it

Consider the binding affinities of JWH-369 and some related naphthoylpyrroles:

CompoundClassCB1 K_i (nM)CB2 K_i (nM)Selectivity
JWH-369Naphthoylpyrrole7.9 ± 0.45.2 ± 0.3CB2 (1.52x)
JWH-370Naphthoylpyrrole5.6 ± 0.44.0 ± 0.5CB2 (1.40x)
JWH-371Naphthoylpyrrole42 ± 164 ± 2CB1 (1.52x)
JWH-030Naphthoylpyrrole87 ± 3320 ± 127CB1 (3.7x)

wikipedia.orgservice.gov.uk

This table illustrates that even subtle changes in the aryl group (e.g., 2-chlorophenyl in JWH-369 vs. 2-methylphenyl in JWH-370 vs. 4-butylphenyl in JWH-371) can lead to significant differences in affinity and selectivity. service.gov.uk

Bioisosteric replacements involve substituting one atom or group with another that has similar physical or chemical properties, often with the aim of improving pharmacological properties, such as potency, selectivity, or metabolic stability. estranky.sk In the context of synthetic cannabinoids, bioisosteric modifications have been explored to fine-tune their interactions with cannabinoid receptors. rsc.org

For instance, terminal fluorination of N-pentyl indole (B1671886) synthetic cannabinoid compounds, such as JWH-018, has been shown to sometimes improve CB1 receptor binding affinity. rsc.orgnih.gov While JWH-369 itself contains a chlorine atom, which is a halogen, the principle of bioisosteric replacement with other halogens (e.g., fluorine, bromine) or other groups with similar electronic or steric properties could be investigated. unodc.orgnih.gov Such replacements can alter lipophilicity, electronic distribution, and hydrogen bonding capabilities, thereby influencing receptor binding. estranky.sk

However, studies on fluorinated analogues of other synthetic cannabinoids have shown that while potency might increase in vitro, there isn't always a consistent trend for increased potency in vivo. nih.gov This highlights the complexity of predicting pharmacological impact solely based on in vitro binding data and the need for comprehensive studies.

Application of Computational Modeling and Molecular Docking Studies in SAR Elucidation

Computational modeling and molecular docking studies are indispensable tools in modern drug discovery and SAR elucidation for compounds like JWH-369. acs.orgfrontiersin.org These techniques allow researchers to predict how a ligand interacts with its target receptor at a molecular level, providing insights into binding modes, key amino acid interactions, and conformational changes. acs.orgbiorxiv.orgbiorxiv.org

For cannabinoid receptors, which are G protein-coupled receptors (GPCRs), molecular docking can help visualize the orientation of JWH-369 within the binding pocket of CB1 and CB2. acs.orgbiorxiv.org This can reveal critical residues involved in hydrogen bonding, hydrophobic interactions, and steric clashes, guiding the rational design of new analogues with improved properties. acs.orgnih.gov

Computational studies have been used to:

Predict Binding Affinity: Algorithms can estimate the binding strength of a ligand to a receptor, allowing for virtual screening of potential compounds. acs.org

Identify Key Interactions: Docking simulations can pinpoint specific amino acid residues in the receptor that form bonds or interactions with different parts of the ligand, helping to understand the pharmacophore in detail. acs.orgnih.gov

Elucidate Conformational Changes: Molecular dynamics simulations, often coupled with docking, can reveal the dynamic behavior of both the ligand and the receptor upon binding, providing a more complete picture of the binding event. acs.orgbiorxiv.org

Explain Selectivity: By comparing the predicted binding modes in CB1 and CB2 receptors, computational models can help explain why certain structural features lead to selectivity for one receptor over the other. rsc.org

For example, computational and pharmacological experiments have shown that bivalent ligands can trigger homodimerization of the CB2 receptor, enhancing cellular signaling, with one pharmacophore binding to the orthosteric site and another to a membrane-oriented pocket. biorxiv.org This demonstrates the power of computational methods in understanding complex receptor interactions. Subtle structural modifications can lead to significant changes in efficacy, and molecular modeling can help explain these phenomena by revealing critical structural determinants and their propagation to the receptor-G protein interface. nih.govbiorxiv.orgacs.org

Metabolic Biotransformation Studies Relevant to Jwh 369

Advanced Analytical Methodologies for the Detection and Characterization of Jwh 369

Chromatographic Techniques for Separation and Identification

Chromatographic techniques play a fundamental role in separating JWH-369 from complex sample matrices, allowing for its subsequent identification and quantification by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely utilized for the qualitative and quantitative analysis of synthetic cannabinoids, including JWH-369, in complex samples such as herbal mixtures and biological specimens oup.comnih.govunodc.org. This technique combines the separation capabilities of liquid chromatography with the high detection capabilities of a tandem mass spectrometer, leading to significantly increased selectivity and reduced interference from the sample matrix nih.gov. LC-MS/MS offers low limits of detection, enabling trace analysis in biological specimens like urine, blood, and hair nih.govunodc.org.

For instance, LC-MS/MS methods have been developed and validated for the detection of numerous synthetic cannabinoids in human whole blood, demonstrating high sensitivity and reproducibility oup.comunipd.itmdpi.com. These methods typically involve electrospray ionization (ESI) operating in positive mode with multiple reaction monitoring (MRM) for targeted analysis mdpi.comoup.com.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) represents an advanced form of high-resolution mass spectrometry (HRMS) that is particularly valuable for the comprehensive screening and tentative identification of unknown compounds, including JWH-369 and its potential metabolites scispace.comnih.govscispace.comspringermedizin.de. LC-QTOF-MS allows for accurate mass measurements and the acquisition of characteristic isotopic patterns, which are crucial for predicting chemical formulas and identifying substances even when reference standards are unavailable nih.govscispace.comspringermedizin.de. This technique provides excellent full-scan sensitivity, making it suitable for wide-scope screening in forensic investigations nih.gov. JWH-369, with a molecular formula of C26H24ClNO and an accurate mass of 401.1867, has been detected using HPLC-Q-TOF-MS nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique employed for the identification of drugs, including synthetic cannabinoids oup.comliu.edu. In GC-MS, samples are first vaporized and separated based on their boiling points and polarities as they pass through a gas chromatograph liu.edu. The separated components then enter an ionization chamber, where they are fragmented, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer liu.edu.

While effective, challenges such as co-elution of structurally similar synthetic cannabinoids can occur during GC-MS analysis, particularly when using common columns like HP-5. This issue can often be resolved by employing GC columns with different polarities, such as the more polar DB-35 column nih.gov. GC-MS methods have been developed and validated for the simultaneous qualitative and quantitative analysis of synthetic cannabinoids in seized materials, demonstrating good accuracy and reproducibility researchgate.net.

High-Resolution Mass Spectrometry for Parent Compound and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), encompassing techniques like LC-QTOF-MS, is increasingly favored for the analysis of novel psychoactive substances due to its ability to provide accurate mass measurements and detailed MS/MS spectral data scispace.comuncg.eduscispace.com. This capability is critical for the confident characterization of parent compounds like JWH-369 and the elucidation of their metabolites, which are often the primary targets for detection in biological samples due to rapid and extensive metabolism scispace.comoup.comspringermedizin.de.

HRMS allows for the creation of comprehensive spectral libraries and databases, aiding in the screening and confirmation of a broad range of substances scispace.comscispace.com. It facilitates the identification of compounds for which no reference materials are available by leveraging accurate mass-derived elemental composition and fragment ions, often combined with fragmentation prediction software scispace.com. The core structures of synthetic cannabinoids, including JWH-369, tend to exhibit less fragmentation when ionized due to bulky surrounding groups, which is a characteristic considered in their mass spectral classification uncg.edu.

Development of Innovative Sampling and Detection Strategies in Complex Biological Matrices

The detection of JWH-369 and its metabolites in biological matrices is a complex endeavor due to the rapid and extensive metabolism of synthetic cannabinoids, leading to low concentrations of parent compounds and a variety of hydroxylated or carboxylated metabolites, often further glucuronidated oup.com. Urine is frequently the preferred biological specimen for drug screening due to higher drug concentrations and a prolonged detection window oup.com. Other matrices, such as blood, oral fluid, and hair, are also utilized oup.comnih.govunodc.orgmdpi.com.

Innovative sampling and detection strategies focus on efficient sample preparation and sensitive analytical techniques. Sample preparation often involves laborious multi-step processes like liquid-liquid extraction (LLE) or solid phase extraction (SPE) to isolate the analytes from the complex biological matrix scispace.comoup.comresearchgate.netresearchgate.net. Maintaining the stability of the drug's metabolites within the sample is vital for obtaining reliable and accurate results, with variables such as time, storage, and care significantly affecting sample condition liu.edu. The development of new screening tools, sometimes based on metabolomic changes and machine learning algorithms, is also being explored to streamline the analysis of synthetic cannabinoids in biological samples researchgate.net.

Validation Protocols for Forensic Analytical Assays of JWH-369

For forensic analytical assays of JWH-369, rigorous validation protocols are indispensable to ensure the reliability, accuracy, and reproducibility of the results. Analytical methods must be thoroughly validated and/or verified prior to casework use unodc.org. Validation typically adheres to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh) or the Scientific Working Group for Forensic Toxicology (SWGTOX) unipd.itmdpi.comresearchgate.netresearchgate.net.

Key analytical parameters evaluated during validation include:

Selectivity: The ability of the method to unequivocally detect the target analyte in the presence of other components in the sample matrix unipd.itmdpi.com.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range unipd.itresearchgate.netresearchgate.net.

Accuracy: The closeness of the measured value to the true value unipd.itresearchgate.net.

Precision: The reproducibility of the measurements under specified conditions, typically assessed as intra-assay and inter-assay precision unipd.itoup.comresearchgate.net.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected unipd.itresearchgate.netresearchgate.net.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision unipd.itmdpi.comresearchgate.netresearchgate.net.

Recovery: The efficiency of the extraction procedure unipd.itresearchgate.net.

Matrix Effect: The potential ion suppression or enhancement caused by co-eluting components from the sample matrix unipd.itresearchgate.net.

These validation parameters ensure that the developed methods are fit-for-purpose, providing scientifically sound evidence for forensic and clinical applications nih.govresearchgate.net.

Forensic Science and Public Health Research Perspectives on Jwh 369

Forensic Identification and Quantification in Seized Materials and Biological Specimens

The accurate identification and quantification of JWH-369 and related SCRAs are critical for law enforcement, forensic toxicology, and clinical diagnostics. The methods employed vary depending on the nature of the sample, which can range from bulk powders and adulterated plant material to complex biological matrices.

Pure JWH-369 typically exists as a fine crystalline powder, which is highly soluble in organic solvents but has low solubility in water. researchgate.netnih.gov In forensic casework, it is most commonly encountered in two forms: as a bulk powder or, more frequently, infused into dried plant material. researchgate.net The latter, often marketed as "herbal incense" or "Spice," is produced by dissolving the synthetic cannabinoid in a solvent and spraying it onto the plant matter. researchgate.net This method often results in an uneven distribution of the active compound, posing additional risks to users. researchgate.netpsa.gov.ph

The identification process in seized materials often involves a combination of screening and confirmatory tests. Preliminary colorimetric tests, such as the Marquis reagent, can indicate the presence of compounds from the JWH series, but they lack specificity and cannot definitively identify JWH-369. ojp.gov Therefore, hyphenated chromatographic techniques are essential for unambiguous identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for analyzing seized materials. researchgate.netmdpi.commarshallcenter.org For more complex mixtures or trace amounts, liquid chromatography-mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard due to its high sensitivity and selectivity. nih.govmdpi.comresearchgate.net

Detecting JWH-369 in biological specimens such as blood, urine, oral fluid, or hair presents greater analytical challenges. bath.ac.ukeuropa.euunodc.org The primary difficulty lies in the extensive and rapid metabolism of SCRAs in the body. bath.ac.ukun.org The parent compound, JWH-369, often has a very short detection window in blood and is typically absent in urine. bath.ac.uk Consequently, forensic toxicologists must target the substance's metabolites, which are the products of the body's attempt to break down the foreign chemical. For JWH-type compounds, metabolic pathways commonly involve oxidation of the N-alkyl chain, producing hydroxylated metabolites that are then often conjugated with glucuronic acid before excretion in urine. un.orgindexcopernicus.comicmainternational.com

The constant emergence of new SCRAs means that reference standards for their metabolites are often not commercially available, complicating their identification. researchgate.netbath.ac.ukojp.gov In such cases, researchers may use in silico prediction software to hypothesize likely metabolic pathways or conduct in vitro studies using human liver microsomes to generate metabolites for analysis. unodc.orgun.org The analysis of biological samples almost exclusively relies on highly sensitive techniques like LC-MS/MS to detect the low concentrations of these target metabolites. mdpi.comresearchgate.net

Table 1: Analytical Techniques for the Identification and Quantification of JWH-369

Technique Sample Type Role Advantages Limitations
Colorimetric Tests (e.g., Marquis) Seized Materials Presumptive Screening Rapid, low cost. ojp.gov Non-specific, high limit of detection. ojp.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Seized Materials, Blood Identification & Quantification High specificity, well-established libraries for known compounds. researchgate.netmarshallcenter.org May require derivatization for some metabolites, less suitable for thermally unstable compounds. marshallcenter.org

Public Health Implications and Epidemiological Surveillance of Naphthoylpyrrole SCRA Use

The proliferation of naphthoylpyrrole SCRAs and related compounds poses a significant threat to public health. These substances are often synthesized to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. europa.euojp.gov However, many SCRAs, including those in the JWH-series, are full agonists of the cannabinoid receptors (CB1 and CB2) and exhibit much higher potency than THC, which is a partial agonist. adf.org.au This increased potency can lead to more intense and unpredictable physiological and psychoactive effects, contributing to a higher risk of severe adverse events. europa.euunodc.org

The public health consequences of SCRA use are extensive and well-documented. Acute intoxication can lead to a range of severe health issues affecting multiple organ systems. unodc.orgadf.org.au Users have presented at emergency departments with symptoms including extreme anxiety, paranoia, psychosis, and agitation. europa.euunodc.org Cardiovascular effects are common and include tachycardia (rapid heart rate) and hypertension. unodc.orgnih.gov More severe complications reported in connection with SCRA use include seizures, acute kidney injury, and, in some cases, death. europa.euunodc.orgun.org The risk is compounded by the unknown composition of street-level products, which can vary significantly in the specific SCRA present and its concentration. bath.ac.uk

Epidemiological surveillance of SCRA use is a complex task. The popularity of these substances is often driven by their low cost, accessibility, and the user's belief that they are undetectable in routine drug screening tests designed for cannabis. europa.euindexcopernicus.com This makes traditional survey methods and standard drug testing programs less effective for monitoring prevalence.

Surveillance efforts rely on a patchwork of data sources to track trends in use and identify emerging threats. These sources include:

Poison Control Centers and Emergency Departments: Data on calls and admissions related to SCRA exposure provide real-time insight into acute toxicities and regional outbreaks. nih.gov

Forensic Laboratory Seizure Data: Analysis of materials seized by law enforcement helps identify which specific SCRAs are circulating in a given area. researchgate.net National and international organizations, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), compile this data to monitor the NPS market. un.orgadf.org.au

Specialized Monitoring Programs: Targeted surveillance, such as projects monitoring drug use in prisons, can provide valuable data on the prevalence and types of SCRAs used within vulnerable populations. researchgate.net

Wastewater-Based Epidemiology: Analyzing municipal wastewater for SCRA metabolites can offer an objective, population-level estimate of substance use in a community.

Clinical and Forensic Toxicology: Analysis of biological samples from clinical cases, workplace drug testing, and post-mortem investigations contributes to the understanding of SCRA prevalence and its role in adverse health outcomes. marshallcenter.orgresearchgate.net

A primary challenge for all surveillance efforts is the dynamic nature of the SCRA market. As new compounds are constantly being introduced to circumvent legal controls, analytical methods must be continuously updated to detect them. mdpi.com

Table 2: Reported Public Health Implications Associated with SCRA Use

System Reported Adverse Effects
Neurological/Psychiatric Agitation, anxiety, paranoia, psychosis, hallucinations, confusion, cognitive impairment, seizures, suicidal ideation. europa.euunodc.org
Cardiovascular Tachycardia, hypertension, chest pain, myocardial infarction. europa.euunodc.orgnih.gov
Renal Acute kidney injury, acute renal failure. europa.euunodc.org
Gastrointestinal Nausea, vomiting. unodc.orgnih.gov

| Other | Depressed breathing, muscle twitches. europa.euunodc.org |

Analysis of Regulatory Control Legislation Evolution and its Impact on Novel JWH-369 Analogues

The legal response to the rise of SCRAs has evolved significantly since their appearance on the recreational drug market. Initially, compounds like JWH-369 existed in a legal gray area, as they were not specifically listed in national or international drug control schedules. bath.ac.ukadf.org.au This allowed them to be marketed as "legal highs." bath.ac.uk

The initial legislative strategy in many countries was reactive, focusing on placing individual, identified SCRAs under control. As compounds like JWH-018 were detected in products and linked to public health harms, authorities would add them to their lists of controlled substances. unodc.org In the United States, the Drug Enforcement Administration (DEA) used its emergency scheduling authority to place several JWH compounds into Schedule I of the Controlled Substances Act, a category for substances with a high potential for abuse and no accepted medical use. icmainternational.comnih.gov

This substance-by-substance approach, however, proved to be inefficient. Clandestine chemists could easily circumvent these laws by making minor modifications to the chemical structure of a banned compound, thereby creating a new, unscheduled, and technically legal analogue. researchgate.netun.org This created a "cat-and-mouse" game between manufacturers and regulators, where a legislative ban on one compound would simply prompt the market to shift to a different, but functionally similar, one. un.org

In response to this challenge, governments have adopted broader and more proactive legislative models to control the entire class of SCRAs. These approaches include:

Analogue Legislation: The U.S. Federal Analogue Act of 1986 treats any substance that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance as if it were a controlled substance, provided it is intended for human consumption. nih.govunodc.org While powerful, the ambiguity of the term "substantially similar" can create challenges for prosecution. nih.gov

Generic or Structural Scheduling: This approach, which has been widely adopted, defines and bans entire chemical families of SCRAs. psa.gov.ph Instead of listing a single compound like JWH-369, the law defines a core chemical structure (e.g., "naphthoylpyrrole") and prohibits any compound containing that core with specified types of chemical substitutions. psa.gov.phun.org This method effectively outlaws not only existing compounds within that class but also future analogues that have yet to be synthesized, thus closing the loophole that allowed manufacturers to stay one step ahead of the law. psa.gov.ph

Psychoactive Substances Acts: Some countries, such as the United Kingdom, have implemented blanket bans on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. indexcopernicus.com This shifts the focus from chemical structure to the substance's effect, aiming to control the entire NPS market.

The evolution of these control measures has had a direct impact on the SCRA market. The pressure from generic scheduling has forced manufacturers to move towards developing compounds with entirely new and more complex core structures to try and find new legal loopholes, continually diversifying the range of SCRAs available.

Table 3: Evolution of Legislative Approaches to Control SCRAs

Legislative Approach Description Impact on Novel Analogues
Individual Substance Scheduling Banning specific, named compounds (e.g., JWH-018) as they are identified. unodc.org Ineffective long-term; directly encourages the creation of new, slightly modified analogues to circumvent the law. researchgate.netun.org
Analogue Legislation Controls substances "substantially similar" to already scheduled drugs. unodc.org Broader reach, but can be subject to legal challenges over the definition of "substantially similar." nih.gov
Generic (Structural) Scheduling Bans entire chemical classes based on a common core structure (e.g., all naphthoylpyrroles). psa.gov.ph Highly effective at controlling known classes of SCRAs and preventing the emergence of simple analogues within those classes. psa.gov.ph

| Blanket Psychoactive Substance Bans | Prohibits any substance that produces a psychoactive effect, regardless of its chemical structure. indexcopernicus.com | Most comprehensive approach, aiming to eliminate the entire "legal high" market, but can be complex to enforce. |

Challenges in International Nomenclature and Harmonized Classification of SCRAs

The rapid proliferation and vast structural diversity of SCRAs present significant challenges for developing a consistent and harmonized international nomenclature and classification system. researchgate.netnih.gov Effective communication among scientists, clinicians, law enforcement, and regulatory agencies is hampered by the use of multiple, often conflicting, naming conventions for the same substance. researchgate.net

The primary challenges stem from the different systems used to name these compounds:

Systematic (IUPAC) Names: While chemically precise, the systematic names for complex molecules like JWH-369 (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone) are extremely long and unwieldy. They are impractical for routine use by non-chemists and are not conducive to clear communication in clinical or law enforcement settings. researchgate.netnih.gov

Serial or Laboratory Codes: Many of the first-generation SCRAs are known by codes assigned during their initial synthesis in research laboratories. bath.ac.uk These include the "JWH" series (from John W. Huffman), the "AM" series (from Alexandros Makriyannis), and others like "HU" (Hebrew University). researchgate.netresearchgate.net While widely used, these alphanumeric codes provide no information about the compound's chemical structure, its relationship to other SCRAs, or its potential effects. nih.govbath.ac.uk

Colloquial and Vendor-Specific Names: The illicit market uses a variety of street names ("Spice," "K2") and vendor-invented codes (e.g., AKB-48, 2NEI) for marketing purposes. researchgate.netresearchgate.net These names are inconsistent, can refer to different active ingredients at different times, and have no scientific basis, adding to the confusion. researchgate.net

This lack of a standardized system creates significant problems. It complicates international efforts to schedule and control substances, makes it difficult for researchers to compare findings across studies, and can lead to dangerous confusion in clinical settings when trying to identify the substance responsible for an overdose. researchgate.net

In response, international bodies and forensic organizations have been working towards a more harmonized approach. The primary strategy is to classify SCRAs based on their shared chemical features. Most SCRAs consist of four key structural components: a core (e.g., pyrrole (B145914), indole (B1671886), indazole), a tail (an alkyl chain), a linker (e.g., a carbonyl group), and a linked group (e.g., a naphthalene (B1677914) ring). nih.gov

Building on this structural classification, organizations like the EMCDDA have developed a systematic abbreviated naming framework. bath.ac.ukeuropa.eu This system assigns letter codes to the different structural components and assembles them into a semi-systematic name (e.g., following a "Linked Group-TailCoreLinker" format). researchgate.netnih.gov Such a system aims to be both user-friendly and structurally informative, allowing for the logical and consistent naming of new compounds as they appear. europa.eu However, achieving global consensus and widespread adoption of a single harmonized system remains a significant ongoing challenge in the face of an ever-evolving NPS market. researchgate.netnih.gov

Table 4: Compound Names Mentioned

Compound Name/Abbreviation Full Chemical Name
JWH-369 5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
THC (Δ9-tetrahydrocannabinol) (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
CP-47,497 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol
XLR-11 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone

Conclusion and Future Directions in Jwh 369 Research

Synthesis of Key Academic Contributions Regarding JWH-369

JWH-369, a synthetic cannabinoid belonging to the naphthoylpyrrole chemical family, was first synthesized in 2006 by John W. Huffman and his research team. caymanchem.comwikipedia.org The primary objective behind its creation was to investigate the intricate nature of ligand binding to the cannabinoid 1 (CB1) receptor. wikipedia.org Academic studies have established JWH-369 as a potent agonist for both the central CB1 receptor and the peripheral cannabinoid 2 (CB2) receptor. caymanchem.comwikipedia.org Specifically, it exhibits binding affinities (Ki values) of 7.9 ± 0.4 nM for CB1 and 5.2 ± 0.3 nM for CB2, indicating a slight selectivity towards the CB2 receptor. caymanchem.comwikipedia.org While the direct physiological actions of JWH-369 itself have not been extensively detailed, research on structurally similar naphthoyl pyrroles has demonstrated their effectiveness in mouse spontaneous activity and tail flick assays, suggesting potential cannabinoid-like effects. caymanchem.com Consequently, JWH-369 serves as a valuable research tool for studying the mechanisms of action of CB1 receptor agonists and for forensic applications. caymanchem.comlookchem.com

The key binding affinities of JWH-369 are summarized in the table below:

ReceptorBinding Affinity (Ki)
CB17.9 ± 0.4 nM
CB25.2 ± 0.3 nM

Identification of Research Gaps and Unexplored Scientific Avenues

Despite the foundational characterization of JWH-369's receptor binding profile, significant research gaps persist concerning its comprehensive pharmacological and biological effects. A primary unexplored avenue lies in the detailed examination of its specific physiological actions beyond initial binding studies. caymanchem.com While its potent agonism at CB1 and CB2 receptors is established, a deeper understanding of its downstream signaling pathways, functional selectivity (biased agonism), and precise cellular responses is crucial.

More broadly, the field of synthetic cannabinoid research, including compounds like JWH-369, often faces challenges due to the rapid emergence of new analogues and the limited availability of comprehensive toxicological and metabolic data. unodc.org There is a recognized need to more completely characterize the entire endocannabinoid system, which comprises endogenous cannabinoids, CB1 and CB2 receptors, and the enzymatic machinery responsible for their synthesis and degradation. nih.gov Furthermore, research is needed to obtain more conclusive data on the beneficial effects of cannabinoids, alongside developing strategies to separate these desired therapeutic outcomes from the unwanted consequences often associated with CB1 receptor activation. nih.gov

Prospective Methodological Advancements in Cannabinoid Receptor Ligand Research

Future research into cannabinoid receptor ligands, including JWH-369, stands to benefit significantly from advancements in several methodological domains. Structural biology techniques, such as cryo-electron microscopy (cryo-EM), are increasingly providing atomic-resolution insights into cannabinoid receptor structures in complex with various ligands and G proteins. researchgate.net This structural information is invaluable for understanding the molecular basis of ligand-receptor interaction, activation, and signaling, thereby enabling the rational design of more selective and functionally biased compounds. researchgate.netmdpi.com

The exploration of allosteric modulation represents another promising avenue. The identification of positive and negative allosteric modulators (PAMs and NAMs) that bind to distinct sites on CB1 and CB2 receptors, altering orthosteric ligand binding or signaling, offers a refined approach to modulate cannabinoid receptor activity with potentially fewer off-target effects. researchgate.netmdpi.com

In terms of screening and assay development, the adoption of fluorescence-based methods and time-resolved Förster resonance energy transfer (TR-FRET) assays provides advantages such as lower non-specific signals, homogeneous formats, continuous data collection, and higher throughput capabilities. bmglabtech.comfrontiersin.org These advancements, coupled with the use of microplate readers for high-throughput screening, are crucial for accelerating the discovery and characterization of novel cannabinoid receptor ligands and understanding their complex signaling properties. bmglabtech.com

Broader Scientific Impact on Cannabinoid Receptor Biology and Rational Drug Design

Research on compounds like JWH-369 significantly contributes to the broader scientific understanding of cannabinoid receptor biology and the principles of rational drug design. By elucidating the binding characteristics and initial pharmacological profiles of synthetic cannabinoids, researchers gain critical insights into the structure-activity relationships (SAR) governing cannabinoid receptor activation. This knowledge is fundamental for dissecting the intricate mechanisms by which cannabinoid receptors regulate a diverse array of physiological functions, including learning, memory, pain, and anxiety. bmglabtech.com

The study of synthetic cannabinoids aids in comprehending how alterations in cannabinoid receptor cellular signaling can lead to disruptions in major physiological and biological functions, which are often implicated in various pathological conditions. mdpi.com Ultimately, the insights garnered from JWH-369 and similar compounds inform the rational design of new therapeutic agents. This includes the development of compounds with improved selectivity for either CB1 or CB2, or with specific functional profiles (e.g., biased agonism), aiming to maximize therapeutic benefits while minimizing undesired effects. nih.govresearchgate.netmdpi.combmglabtech.com The ongoing progress in cannabinoid-derived drug development continues to open new avenues for therapeutic applications and guides future research into the full medicinal potential of the endocannabinoid system. researchgate.net

Q & A

Q. How to conduct a systematic review of this compound’s toxicological profiles across heterogeneous studies?

  • Methodological Answer :
  • PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., species, dosing regimen).
  • Risk-of-Bias Assessment : Use tools like SYRCLE’s RoB for animal studies to evaluate confounding factors .

Q. What protocols ensure ethical reproducibility of this compound studies involving animal models?

  • Methodological Answer :
  • ARRIVE 2.0 Guidelines : Report sample sizes, randomization, and blinding methods.
  • IACUC Approval : Document humane endpoints and analgesic protocols in Institutional Animal Care and Use Committee submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.